molecular formula C16H17FO3 B5066968 1-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzene

1-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzene

Cat. No.: B5066968
M. Wt: 276.30 g/mol
InChI Key: WMUXYRYGSYMQNW-UHFFFAOYSA-N
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Description

1-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzene is an organic compound with the molecular formula C16H17FO3. It is characterized by the presence of an ethoxy group and a fluorophenoxy group attached to a benzene ring.

Preparation Methods

The synthesis of 1-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzene typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, boron reagents, and solvents such as tetrahydrofuran (THF) and ethanol. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzene has several scientific research applications, including:

Mechanism of Action

The mechanism by which 1-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzene exerts its effects involves interactions with molecular targets and pathways. The ethoxy and fluorophenoxy groups can influence the compound’s reactivity and interactions with other molecules. Detailed studies are required to elucidate the specific molecular targets and pathways involved .

Comparison with Similar Compounds

1-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzene can be compared with similar compounds, such as:

Properties

IUPAC Name

1-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FO3/c1-2-18-14-7-9-16(10-8-14)20-12-11-19-15-5-3-13(17)4-6-15/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUXYRYGSYMQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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